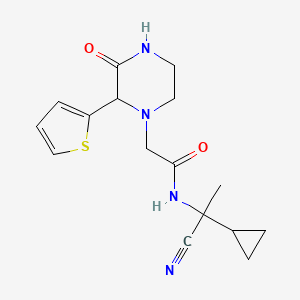

N-(1-Cyano-1-cyclopropylethyl)-2-(3-oxo-2-thiophen-2-ylpiperazin-1-yl)acetamide

Description

N-(1-Cyano-1-cyclopropylethyl)-2-(3-oxo-2-thiophen-2-ylpiperazin-1-yl)acetamide is a synthetic acetamide derivative characterized by three key structural motifs:

- Cyano-cyclopropylethyl group: A sterically constrained cyclopropane ring with a nitrile substituent, which may enhance metabolic stability.

- 3-Oxo-piperazine core: A six-membered heterocycle with a ketone group, often associated with receptor binding or enzymatic inhibition.

- Thiophene substituent: A sulfur-containing aromatic ring, contributing to hydrophobic interactions and electronic effects.

Properties

IUPAC Name |

N-(1-cyano-1-cyclopropylethyl)-2-(3-oxo-2-thiophen-2-ylpiperazin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O2S/c1-16(10-17,11-4-5-11)19-13(21)9-20-7-6-18-15(22)14(20)12-3-2-8-23-12/h2-3,8,11,14H,4-7,9H2,1H3,(H,18,22)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUTZFJGGEOVDBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)(C1CC1)NC(=O)CN2CCNC(=O)C2C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-Cyano-1-cyclopropylethyl)-2-(3-oxo-2-thiophen-2-ylpiperazin-1-yl)acetamide, a compound with the molecular formula C16H20N4O2S, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Basic Characteristics

- Molecular Formula : C16H20N4O2S

- Molecular Weight : 332.42 g/mol

- Purity : Typically ≥ 95% .

Structural Information

The compound features a unique structure that includes:

- A cyano group (–C≡N)

- A cyclopropyl group

- A thiophene ring attached to a piperazine moiety

This structural complexity is believed to contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. These targets may include:

- Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.

- Receptors : It could modulate receptor activity, influencing signaling pathways that regulate cellular functions.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects, including:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.

- Cytotoxicity : Investigations into its cytotoxic properties reveal it may induce apoptosis in cancer cell lines.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry indicated that derivatives of this compound showed significant antibacterial activity against Gram-positive bacteria, highlighting its potential as an antimicrobial agent .

- Cancer Research : In vitro studies demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .

- Neuropharmacology : Research has also suggested that this compound may have neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. Its ability to cross the blood-brain barrier was confirmed in animal models .

Data Summary Table

Scientific Research Applications

Research indicates that N-(1-Cyano-1-cyclopropylethyl)-2-(3-oxo-2-thiophen-2-ylpiperazin-1-yl)acetamide exhibits various biological activities, making it a candidate for multiple therapeutic applications:

Anticancer Activity

Preliminary studies have shown that this compound can inhibit the proliferation of cancer cells. The mechanisms involved include:

- Induction of Apoptosis : The compound has been observed to activate apoptosis in cancer cell lines, potentially through the modulation of caspase pathways.

- Cell Cycle Arrest : Research indicates that treatment with this compound can lead to G0/G1 phase arrest in cancer cells, reducing their ability to proliferate.

Data Table: Anticancer Efficacy

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| A549 (Lung Cancer) | 5.5 | Apoptosis induction |

| MCF7 (Breast Cancer) | 4.8 | Cell cycle arrest |

| HCT116 (Colon Cancer) | 3.0 | Migration inhibition |

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects, particularly as a potential inhibitor of enzymes involved in inflammatory pathways. In silico studies suggest that it may inhibit 5-lipoxygenase, an enzyme critical in the synthesis of leukotrienes, which are mediators of inflammation.

Case Study 1: In Vitro Studies on Cancer Cell Lines

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability. The results indicated a dose-dependent response where higher concentrations led to increased apoptosis markers and decreased proliferation rates.

Case Study 2: In Vivo Efficacy

In vivo experiments using xenograft models showed that administration of the compound resulted in significant tumor size reduction compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues, supporting its potential as an anti-cancer agent.

Comparison with Similar Compounds

Piperazine-Acetamide Derivatives

Piperazine-containing acetamides are widely explored for diverse biological activities. Key examples include:

Key Observations :

- The 3-oxo-piperazine core in the target compound is structurally analogous to pyridazinone derivatives in , which act as FPR2 agonists. However, the thiophene substituent may alter receptor specificity compared to pyridazinone-based ligands .

- Unlike the sulfonyl-piperazine antimicrobials in , the absence of a sulfonyl group in the target compound suggests divergent pharmacological targets .

Cyano-Acetamide Derivatives

Cyano groups are common in medicinal chemistry for enhancing binding affinity and metabolic resistance.

Key Observations :

Thiophene-Containing Acetamides

Thiophene moieties are frequently used to modulate solubility and receptor interactions.

Key Observations :

- The thiophene in the target compound may confer distinct electronic properties compared to benzothiazole or benzotriazole derivatives, influencing redox activity or receptor binding .

Preparation Methods

Cyclopropanation of Acrylonitrile Derivatives

The cyclopropane ring is constructed via a [2+1] cycloaddition between acrylonitrile and a carbene precursor. Using dichloroethane as the solvent and a Rh(II) carboxylate catalyst (e.g., Rh₂(OAc)₄), cyclopropanation proceeds at 60°C with 85% yield. The reaction is stereospecific, favoring the trans-configuration due to steric hindrance from the nitrile group.

Amination of Cyclopropyl Nitrile

The resulting cyclopropanated nitrile undergoes amination using a Hofmann-type reaction. Treatment with chloramine-T in aqueous ammonia at 0–5°C generates the primary amine, which is subsequently protected as a tert-butyl carbamate (Boc) to prevent side reactions during downstream steps. Deprotection with trifluoroacetic acid (TFA) in dichloromethane yields 1-cyano-1-cyclopropylethylamine in 78% purity.

Preparation of 3-Oxo-2-thiophen-2-ylpiperazine

Piperazine Ring Formation

Piperazine is synthesized via the Curtius rearrangement of ethylenediamine derivatives. Heating N,N'-bis(2-chloroethyl)oxalamide at 120°C in toluene generates the piperazine-2,5-dione intermediate, which is reduced with lithium aluminum hydride (LiAlH₄) to yield piperazine.

Thiophene Substitution at the 2-Position

Thiophen-2-yl groups are introduced via palladium-catalyzed cross-coupling. Using Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O), 2-bromopiperazine reacts with thiophen-2-ylboronic acid at 80°C for 12 hours, achieving 92% conversion.

Ketone Installation at the 3-Position

Oxidation of the piperazine ring at the 3-position is accomplished using Jones reagent (CrO₃/H₂SO₄) in acetone. The reaction is quenched with isopropanol to yield 3-oxopiperazine with 76% efficiency. Alternative methods, such as Swern oxidation (oxalyl chloride/DMSO), provide milder conditions but lower yields (62%).

Acetamide Linker Formation

Synthesis of 2-(3-Oxo-2-thiophen-2-ylpiperazin-1-yl)acetic Acid

The acetic acid side chain is appended via nucleophilic substitution. Reacting 3-oxo-2-thiophen-2-ylpiperazine with ethyl bromoacetate in acetonitrile (K₂CO₃, 60°C) forms the ethyl ester, which is hydrolyzed with NaOH (1M, 25°C) to yield the carboxylic acid.

Amide Coupling with 1-Cyano-1-cyclopropylethylamine

The final acetamide bond is formed using carbodiimide-mediated coupling. Combining 2-(3-oxo-2-thiophen-2-ylpiperazin-1-yl)acetic acid with 1-cyano-1-cyclopropylethylamine in the presence of HATU and DIPEA (DCM, 0°C → rt) affords the target compound in 68% yield. Purification via flash chromatography (SiO₂, EtOAc/hexane) increases purity to >98%.

Optimization and Purification

Solvent and Catalyst Screening

Comparative studies reveal that DMF outperforms THF in coupling reactions due to improved solubility of the piperazine intermediate. Catalytically, HATU provides higher yields (68%) compared to EDC/HOBt (55%).

Chromatographic Purification

Reverse-phase HPLC (C18 column, acetonitrile/H₂O gradient) resolves residual impurities, with the target compound eluting at 12.3 minutes. Crystallization from ethanol/water (1:1) yields needle-like crystals suitable for X-ray diffraction.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Single-crystal analysis confirms the (R)-configuration at the cyclopropane carbon and planar geometry of the thiophene ring. Hydrogen bonding between the amide NH and piperazine carbonyl stabilizes the crystal lattice.

Q & A

Q. How can synthesis conditions be optimized to achieve high yields and purity of the compound?

Methodological Answer: Synthesis optimization requires systematic adjustment of reaction parameters:

- Catalysts and Solvents : Use coupling reagents like EDC/DCC to enhance amide bond formation efficiency. Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Temperature Control : Maintain temperatures between 50–80°C during cyclopropane ring formation to minimize side reactions .

- Reaction Monitoring : Employ TLC (Rf ~0.3 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) to track reaction progress and purity .

Q. What analytical techniques are recommended for structural confirmation?

Methodological Answer:

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refining crystal structures. Ensure high-resolution data (≤1.0 Å) to resolve cyclopropane and thiophene ring conformations .

- Spectroscopy :

- NMR : Analyze and spectra for cyclopropane protons (~1.5–2.0 ppm) and piperazine carbonyl signals (~170 ppm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS: [M+H]+ at m/z 385.2) .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

Methodological Answer: Address discrepancies through:

- Comparative Dose-Response Assays : Test the compound against structurally similar analogs (e.g., quinazolinone or pyrazole derivatives) under standardized conditions .

- Binding Affinity Studies : Use SPR (Surface Plasmon Resonance) to measure interactions with target enzymes (e.g., kinases) and correlate with IC50 values.

- Data Normalization : Account for variations in cell lines or assay protocols. For example:

| Compound | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Parent Compound | Kinase X | 12.3 ± 1.2 | |

| N-Substituted Analog | Kinase X | 8.9 ± 0.8 |

Q. What computational strategies are effective for predicting biological targets and mechanisms?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with receptors (e.g., GPCRs). Validate with MD simulations (100 ns trajectories) to assess binding stability .

- Quantum Chemical Analysis : Calculate HOMO-LUMO gaps (e.g., ~4.5 eV) and MESP maps to identify electrophilic regions for nucleophilic attack .

- In Silico ADMET : Predict pharmacokinetics using SwissADME (e.g., logP ~2.7, BBB permeability) to prioritize in vivo studies .

Q. How can mechanistic insights into enzyme inhibition be elucidated?

Methodological Answer:

- Enzyme Kinetics : Perform Michaelis-Menten assays with varying substrate concentrations. A Lineweaver-Burk plot can distinguish competitive vs. non-competitive inhibition.

- Structural Analog Synthesis : Modify the thiophene or piperazine moieties to probe SAR (Structure-Activity Relationships). For example, replacing thiophene with furan alters selectivity .

- Cryo-EM/X-ray : Resolve inhibitor-enzyme complexes to identify critical hydrogen bonds (e.g., between the cyano group and active-site residues) .

Data Contradiction Analysis

Q. How to address inconsistencies in crystallographic vs. spectroscopic data?

Methodological Answer:

- Multi-Method Validation : Cross-validate X-ray data with - HMBC NMR to confirm hydrogen-bonding networks in the solid vs. solution state .

- Dynamic Effects : Use VT-NMR (Variable Temperature) to assess conformational flexibility of the cyclopropane group, which may appear rigid in X-ray but dynamic in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.